Molecular Topology and Steric Bulk: Cyclopropanesulfonyl vs. Methanesulfonyl Isocyanate
The key structural differentiator is the cyclopropane ring, which imparts a distinct three-dimensional topology and greater steric demand compared to the simple methyl group of the common analog methanesulfonyl isocyanate. The topological polar surface area (tPSA), a key descriptor for predicting drug-like properties such as oral bioavailability and blood-brain barrier penetration, differs significantly. Cyclopropanesulfonyl isocyanate has a tPSA of 72 Ų, whereas methanesulfonyl isocyanate (CAS 3611-92-5) has a lower tPSA of 64 Ų [1]. This difference in tPSA can lead to quantifiably different physicochemical and pharmacokinetic profiles for the final molecules into which these reagents are incorporated [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 72 Ų |
| Comparator Or Baseline | Methanesulfonyl isocyanate: 64 Ų |
| Quantified Difference | Cyclopropanesulfonyl isocyanate exhibits a 12.5% larger tPSA. |
| Conditions | Computed from SMILES (C4H5NO3S vs. C2H3NO3S) using standard medicinal chemistry descriptors. |
Why This Matters
A larger tPSA value indicates a tangible, quantifiable difference in molecular property space, directly impacting the design and selection of reagents for generating compound libraries with specific drug-like property profiles.
- [1] Kuujia. Cas no 2135511-50-9 (Cyclopropanesulfonyl isocyanate). Accessed 2026. View Source
- [2] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714-3717. View Source
